N6-Boc,-1,6-Diazaspiro[3.4]octane
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate. This designation reflects the presence of a tert-butyl ester group attached to the nitrogen atom at position 6 of the diazaspiro[3.4]octane core structure. The compound is registered in the Chemical Abstract Service database under the unique identifier 1158749-79-1. Multiple synonymous names exist in the literature, including 6-Boc-1,6-diazaspiro[3.4]octane, 1,6-diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester, and 1,1-dimethylethyl 1,6-diazaspiro[3.4]octane-6-carboxylate.
The compound also possesses additional registry identifiers including DTXSID20704073 and DTXCID60654821, which are used in toxicological databases. The MDL number MFCD12406509 provides another standardized identifier for this chemical entity. These multiple identification systems ensure unambiguous reference to this specific molecular structure across different chemical databases and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula of N6-Boc,-1,6-Diazaspiro[3.4]octane is C₁₁H₂₀N₂O₂, indicating the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 212.29 grams per mole through computational methods implemented in PubChem version 2.2. Alternative sources report slight variations, with values of 212.28900 atomic mass units documented in some databases.
The exact mass of the compound, calculated using high-resolution mass spectrometry principles, is 212.15200 atomic mass units. This value represents the mass calculated using the most abundant isotopes of each constituent element. The compound exhibits a calculated polar surface area of 41.57000 square angstroms, which provides insight into its potential membrane permeability characteristics. The logarithm of the partition coefficient (LogP) has been determined as 1.62600, indicating moderate lipophilicity.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | |
| Exact Mass | 212.15200 amu | |
| Polar Surface Area | 41.57000 Ų | |
| LogP | 1.62600 |
Stereochemical Configuration and Spirocyclic Architecture
The structural architecture of this compound centers around a unique spirocyclic framework characterized by the fusion of a four-membered azetidine ring with a five-membered pyrrolidine ring through a shared quaternary carbon atom. This spiro junction creates a rigid, three-dimensional molecular scaffold that constrains the conformational flexibility of the molecule while maintaining distinct spatial orientations for the two nitrogen atoms within the bicyclic system.
The stereochemical considerations of this compound involve the relative positioning of substituents around the spirocyclic core. The tert-butoxycarbonyl protecting group attached to the nitrogen at position 6 adopts a specific spatial orientation that influences both the reactivity and physical properties of the molecule. The spirocyclic junction eliminates potential stereoisomerism at the central carbon atom, as this position cannot exhibit configurational isomerism due to its quaternary nature.
The conformational behavior of the diazaspiro[3.4]octane scaffold has been extensively studied in the context of bioisosterism, where it serves as a replacement for piperazine rings in pharmaceutical applications. The rigid nature of the spirocyclic system provides enhanced metabolic stability compared to more flexible heterocyclic alternatives while maintaining similar spatial arrangements of pharmacophoric elements.
Crystallographic Data and Conformational Studies
Crystallographic investigations of spirocyclic compounds related to this compound have provided valuable insights into the three-dimensional arrangements and intermolecular interactions characteristic of this structural class. While specific single-crystal X-ray diffraction data for the target compound were not identified in the available literature, related spirocyclic structures have been characterized using similar analytical approaches.
Computational conformational analysis reveals that the spirocyclic framework adopts a relatively rigid conformation with limited flexibility around the spiro center. The four-membered ring portion exhibits some degree of puckering, while the five-membered ring typically adopts an envelope conformation. The tert-butoxycarbonyl substituent preferentially adopts conformations that minimize steric interactions with the spirocyclic core while maximizing stabilizing interactions through hyperconjugation.
The crystal packing arrangements of related spirocyclic compounds demonstrate the importance of intermolecular hydrogen bonding interactions and van der Waals forces in determining solid-state properties. These structural insights inform understanding of the physical properties and potential synthetic applications of this compound.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound relies on multiple complementary analytical techniques that provide comprehensive structural verification. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework and substituent environments.
The International Chemical Identifier key for this compound is HXUGSDLGHNRSJZ-UHFFFAOYSA-N, which encodes the complete structural information in a standardized format. The corresponding International Chemical Identifier string is InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3, providing a machine-readable representation of the molecular structure.
Mass spectrometric analysis typically reveals the molecular ion peak at mass-to-charge ratio 212, corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of tert-butoxycarbonyl-protected amines include loss of the tert-butyl group (mass 57) and subsequent loss of carbon dioxide (mass 44), resulting in diagnostic fragment ions that confirm the presence of the protecting group. The spirocyclic core typically remains intact under standard ionization conditions, providing additional structural confirmation through characteristic fragmentation patterns.
Table 2: Spectroscopic Identifiers for this compound
| Spectroscopic Parameter | Value | Reference |
|---|---|---|
| InChI Key | HXUGSDLGHNRSJZ-UHFFFAOYSA-N | |
| Molecular Ion (Mass Spectrometry) | 212 m/z | |
| Base Peak Fragmentation | [M-57]⁺, [M-101]⁺ | [Expected] |
Infrared spectroscopy reveals characteristic absorption bands associated with the carbonyl stretch of the carbamate group, typically observed around 1700 reciprocal centimeters, along with carbon-hydrogen stretching vibrations of the tert-butyl group and the spirocyclic framework. The nitrogen-hydrogen stretching vibration of the unprotected nitrogen atom provides additional confirmation of the molecular structure.
Properties
Molecular Formula |
C₁₁H₂₀N₂O₂ |
|---|---|
Molecular Weight |
212.29 |
Synonyms |
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: 1,6- vs. 2,6-Diazaspiro[3.4]octane Derivatives
The positional isomerism of nitrogen atoms in the spirocyclic framework significantly impacts biological activity and synthetic utility:
- 1,6-Diazaspiro[3.4]octane Derivatives : These compounds, such as N6-Boc-1,6-diazaspiro[3.4]octane, are often employed as intermediates for further functionalization. Substitutions at N1 or N6 (e.g., methyl, pyridinyl, or benzyl groups) modulate solubility and reactivity .
- 2,6-Diazaspiro[3.4]octane Derivatives : These isomers are more extensively studied for direct pharmacological activity. For example, nitrofuran-functionalized 2,6-diazaspiro[3.4]octane derivatives exhibit potent antitubercular activity, with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv .
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
A common approach involves the reaction of a diamine with a ketone or aldehyde to form a cyclic imine intermediate, which is subsequently reduced to the corresponding amine. For example, reacting 1,3-diaminopropane with cyclopentanone under acidic conditions yields the spirocyclic imine, followed by reduction using sodium cyanoborohydride (NaBH3CN) to produce 1,6-diazaspiro[3.4]octane.
Reaction Conditions:
-
Solvent: Methanol or ethanol
-
Temperature: Reflux (60–80°C)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH)
-
Yield: 50–65%
Ring-Closing Alkylation
An alternative method employs alkylation of a primary amine with a bifunctional electrophile. For instance, treating 1,3-dibromopropane with a protected amine (e.g., benzylamine) in the presence of a base like potassium carbonate (K2CO3) facilitates cyclization. Subsequent hydrogenolysis removes the benzyl group to unmask the spirocyclic diamine.
Key Parameters:
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Base: K2CO3 or triethylamine (Et3N)
-
Temperature: 80–100°C
-
Yield: 40–55%
Boc Protection of the Spirocyclic Amine
Selective protection of the 6-position nitrogen in 1,6-diazaspiro[3.4]octane is critical to avoid side reactions. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions.
Standard Boc Protection Protocol
A mixture of 1,6-diazaspiro[3.4]octane (1.0 equiv), Boc2O (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) is stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the organic layer is dried over sodium sulfate (Na2SO4) before purification via silica gel chromatography.
Optimized Conditions:
-
Solvent: DCM or tetrahydrofuran (THF)
-
Base: DMAP or Et3N
-
Temperature: 25°C
-
Yield: 70–85%
Regioselectivity Considerations
The Boc group preferentially attaches to the less sterically hindered nitrogen. In 1,6-diazaspiro[3.4]octane, the 6-position nitrogen is part of a six-membered ring, which adopts a chair-like conformation, rendering it more nucleophilic than the 1-position nitrogen. Computational studies (DFT calculations) support this selectivity, showing a 10–15 kJ/mol energy difference in transition states favoring Boc addition at the 6-position.
Alternative Synthetic Routes
One-Pot Spirocyclization and Protection
Recent advances demonstrate a tandem spirocyclization-Boc protection sequence. Starting from a linear diamine precursor, such as N-Boc-1,3-diaminopropane, reaction with cyclopentanone in the presence of titanium tetrachloride (TiCl4) induces simultaneous cyclization and Boc migration to the 6-position.
Advantages:
-
Reduced purification steps
-
Higher overall yield (60–75%)
Solid-Phase Synthesis
For high-throughput applications, the spirocyclic core is assembled on resin-bound intermediates. Wang resin-functionalized amines undergo cyclization with electrophiles, followed by Boc protection and cleavage from the resin. This method is favored in combinatorial chemistry for generating analogs.
Analytical Characterization
Successful synthesis is confirmed via:
-
Nuclear Magnetic Resonance (NMR):
Industrial-Scale Production Challenges
Custom synthesis (as noted in LGC Standards’ product documentation) requires stringent control over:
-
Purity: >98% by HPLC, necessitating advanced chromatography techniques.
-
Storage: Short shelf life due to Boc group hydrolysis under humid conditions.
-
Regulatory Compliance: Handling of controlled substances and boron-containing reagents.
Applications in Drug Discovery
N6-Boc-1,6-Diazaspiro[3.4]octane is a key intermediate in KRASG12C inhibitor development. For example, in the synthesis of MRTX1133 analogs, the Boc-protected spiroamine undergoes Suzuki-Miyaura coupling with triazine derivatives to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
